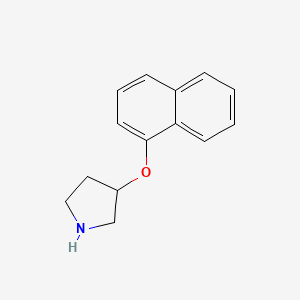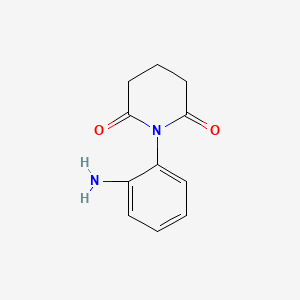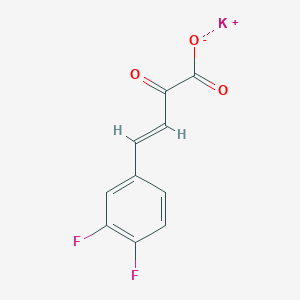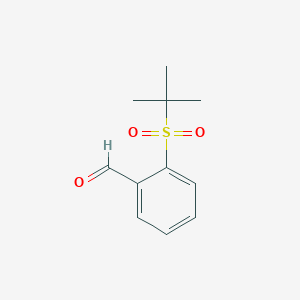![molecular formula C28H28FeNOP B12051783 (R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)
(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-[2-(4'-异丙基噁唑啉-2'-基)二茂铁基]二苯基膦,也称为AldrichCPR,是一种手性有机磷化合物。它被广泛用作不对称催化中的配体,特别是在过渡金属催化的反应中。该化合物具有二茂铁骨架,提供了稳定性和独特的电子性质,以及一个噁唑啉环,这使其具有手性特性。
准备方法
合成路线和反应条件
(R,R)-[2-(4'-异丙基噁唑啉-2'-基)二茂铁基]二苯基膦的合成通常包括以下步骤:
噁唑啉环的形成: 噁唑啉环是在脱水条件下由氨基醇和羧酸衍生物合成的。
附着在二茂铁骨架上: 然后通过取代反应将噁唑啉环连接到二茂铁衍生物上。
引入二苯基膦基团: 最后,通常使用二苯基氯膦作为试剂,通过膦化反应引入二苯基膦基团。
工业生产方法
在工业环境中,该化合物的合成采用类似的反应路径,但针对更高的产率和纯度进行了优化。这通常涉及:
连续流动化学: 为了提高反应效率和控制。
自动化合成: 用于精确控制反应条件和可重复性。
提纯技术: 例如重结晶和色谱法,以确保最终产品的纯度。
化学反应分析
反应类型
(R,R)-[2-(4'-异丙基噁唑啉-2'-基)二茂铁基]二苯基膦经历各种类型的反应,包括:
氧化: 二茂铁部分可以被氧化为二茂铁鎓。
还原: 该化合物可以参与还原反应,特别是在催化循环中。
取代: 膦基团可以进行取代反应,通常形成新的膦衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括三氯化铁和硝酸铈铵。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 通常使用二苯基氯膦和其他卤代膦之类的试剂。
主要产物
氧化: 产生二茂铁鎓衍生物。
还原: 产生还原的二茂铁衍生物。
取代: 形成各种膦取代的二茂铁化合物。
科学研究应用
化学
不对称催化: 用作过渡金属催化的不对称氢化、氢甲酰化和交叉偶联反应中的手性配体。
配位化学: 与金属形成稳定的络合物,用于研究金属-配体相互作用。
生物学
生物无机化学: 研究其在模拟酶活性位点和研究电子传递过程中的潜力。
医学
药物开发: 探索其在设计手性药物和用于药物合成的催化剂中的潜力。
工业
催化剂开发: 用于开发用于生产精细化学品和药物的工业催化剂。
作用机制
该化合物主要通过其在催化过程中的配体作用发挥作用。二茂铁骨架提供了电子稳定性,而噁唑啉环诱导手性,从而实现对映选择性反应。二苯基膦基团与过渡金属配位,促进各种催化循环。分子靶标包括过渡金属中心,途径涉及配位和电子传递过程。
相似化合物的比较
类似化合物
(S)-[2-(4'-异丙基噁唑啉-2'-基)二茂铁基]二苯基膦: 该化合物的对映异构体,用于类似的催化应用,但具有相反的手性诱导。
®-N-甲基-N-二苯基膦基-1-[(S)-2-二苯基膦基)二茂铁基]乙胺: 另一种具有不同骨架结构的手性膦配体。
(S)-4-叔丁基-2-[2-(二苯基膦基)苯基]-2-噁唑啉: 一种类似的配体,其噁唑啉环上的取代基不同。
独特性
(R,R)-[2-(4'-异丙基噁唑啉-2'-基)二茂铁基]二苯基膦由于其二茂铁骨架、噁唑啉环和二苯基膦基团的特定组合而具有独特性。 这种组合在稳定性、手性和电子性质之间取得了平衡,使其在不对称催化中比其他类似化合物更有效 .
属性
分子式 |
C28H28FeNOP |
|---|---|
分子量 |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m0../s1 |
InChI 键 |
FELCHLOAEMNOQM-FGJQBABTSA-N |
手性 SMILES |
CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
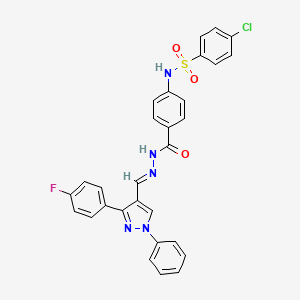

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
